3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate
Description
Properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-17-23(34(29,30)20-12-8-5-9-13-20)24(27(26-17)19-10-6-4-7-11-19)33-25(28)18-14-15-21(31-2)22(16-18)32-3/h4-16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXMCJKKLSYPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-diketone.
Introduction of the phenylsulfonyl group: This step might involve the sulfonylation of the pyrazole ring using a sulfonyl chloride in the presence of a base.
Esterification: The final step could involve the esterification of the pyrazole derivative with 3,4-dimethoxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group or the phenylsulfonyl moiety.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a sulfide.
Scientific Research Applications
Antibacterial Properties
Research indicates that pyrazole derivatives exhibit notable antibacterial activity. For example, studies have shown that certain pyrazole compounds demonstrate effectiveness against various bacterial strains, suggesting their potential as lead compounds in antibiotic development . The incorporation of phenylsulfonyl groups enhances their interaction with bacterial enzymes, potentially increasing their efficacy.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies have demonstrated that related pyrazole derivatives can inhibit pro-inflammatory cytokines, making them promising candidates for treating inflammatory diseases . Molecular docking studies suggest that these compounds interact effectively with targets involved in inflammatory pathways, providing a rationale for their observed biological effects.
Analgesic Activity
Some derivatives of the pyrazole compound have shown analgesic properties comparable to standard drugs like indomethacin. These findings highlight the potential for developing new analgesics based on the structural framework of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various substituted pyrazoles, including derivatives similar to this compound. The synthesized compounds were evaluated for their antibacterial and anti-inflammatory activities. The results indicated that specific substitutions on the pyrazole ring significantly enhanced biological activity .
Case Study 2: Molecular Docking Studies
Molecular docking studies provided insights into the binding affinities of these compounds with target proteins involved in inflammation and pain pathways. The results confirmed that modifications to the phenylsulfonyl group could optimize interactions with target sites, leading to increased potency .
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole Core
The target compound shares a pyrazole core with derivatives such as 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethoxybenzoate (). Key differences lie in the substituents:
- Sulfonyl vs. Sulfanyl Group: The phenylsulfonyl group in the target compound is a stronger electron-withdrawing group compared to the sulfanyl (thioether) group in the analog.
- Phenyl vs. tert-Butyl Group : The tert-butyl group in the analog introduces steric bulk, which may reduce solubility but enhance stability against metabolic degradation compared to the phenyl group in the target compound .
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate | C₂₆H₂₄N₂O₆S | 492.54 g/mol | 4-(Phenylsulfonyl), 5-(3,4-dimethoxybenzoate) |
| 1-tert-Butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethoxybenzoate | C₂₄H₂₈N₂O₄S | 440.56 g/mol | 4-(4-Methylphenylsulfanyl), 1-(tert-butyl) |
Functional Group Interactions
- Methoxy Groups : The 3,4-dimethoxybenzoate moiety in both compounds enhances solubility in polar solvents and may participate in hydrogen bonding, influencing crystal packing (as inferred from SHELX refinement methods in –2) .
- Sulfonyl Group : The sulfonyl group in the target compound could facilitate interactions with biological targets (e.g., enzymes or receptors) through dipole-dipole interactions, unlike the sulfanyl group in the analog .
Research Findings and Implications
- Stability : Sulfonyl-containing pyrazoles are generally more stable under oxidative conditions than sulfanyl analogs due to the higher oxidation state of sulfur .
Biological Activity
3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate is a complex organic compound belonging to the pyrazole class. Its unique structural features, including a pyrazole ring and various substituents, make it a subject of interest in medicinal chemistry and pharmacology. This article discusses its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Structural Features
- Pyrazole Ring : Central to its activity, the pyrazole moiety is known for its diverse biological properties.
- Phenylsulfonyl Group : This functional group enhances the compound's solubility and biological interactions.
- Dimethoxybenzoate : Contributes to the compound's lipophilicity and potential receptor interactions.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related pyrazole derivatives demonstrate IC50 values ranging from 60 nM to 580 nM against liver and breast cancer cells .
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 4c | Gastric (NUGC) | 60 |
| 4b | Breast (MCF) | 580 |
| 4a | Liver (HEPG2) | 428 |
The cytotoxic effects are often attributed to mechanisms such as apoptosis induction and disruption of cellular signaling pathways.
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory potential. One related pyrazole derivative was shown to exhibit superior anti-inflammatory activity compared to indomethacin, a standard anti-inflammatory drug . This activity is likely mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses.
The biological effects of this compound can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that govern cell survival and apoptosis.
- Gene Expression Alteration : The compound may influence the transcription of genes associated with tumor growth and inflammatory responses.
Case Studies
- Cytotoxicity Testing : A study conducted on various pyrazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against colorectal carcinoma cells. The most potent derivative showed an IC50 value of 6.2 µM .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression, supporting their potential as lead compounds for drug development .
Q & A
Q. How can molecular dynamics (MD) simulations predict the compound’s pharmacokinetic properties?
- Answer:
- Solubility : Simulate free energy of solvation using explicit solvent models (e.g., TIP3P water).
- Membrane permeability : Run bilayer MD simulations (CHARMM-GUI) to calculate permeability coefficients.
- Metabolism : Dock with CYP450 isoforms (e.g., CYP3A4) to identify potential metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
